molecular formula C22H19N3O2 B11614122 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11614122
M. Wt: 357.4 g/mol
InChI Key: IIQCOAAQYMAIFA-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields high purity products with simple workup procedures.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be scalable and cost-effective, ensuring high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and reduced forms of the original compound .

Scientific Research Applications

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, as a GABA A receptor modulator, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide stands out due to its unique combination of biological activities and its potential for use in multiple therapeutic areas. Its ability to act as both a CDK inhibitor and a GABA A receptor modulator makes it a versatile compound for research and development .

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-15-6-5-11-25-14-20(24-21(15)25)16-7-3-9-18(12-16)23-22(26)17-8-4-10-19(13-17)27-2/h3-14H,1-2H3,(H,23,26)

InChI Key

IIQCOAAQYMAIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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